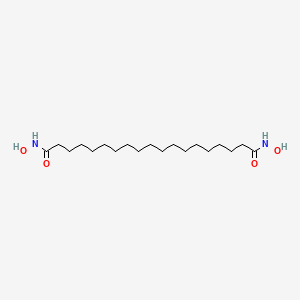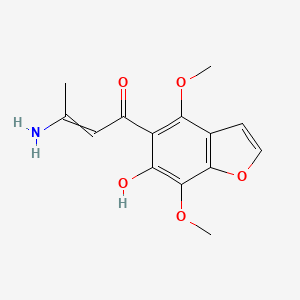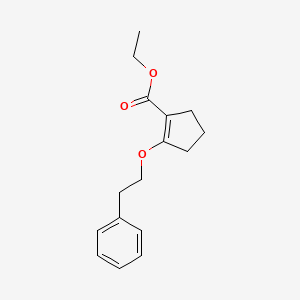![molecular formula C12H20O2 B14587213 Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 61599-96-0](/img/structure/B14587213.png)
Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate typically involves the reaction of 2,3-dimethyl-2-butene with diazo compounds under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .
Scientific Research Applications
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound is structurally similar but lacks the ester functional group.
Fenpropathrin: A related compound used as an insecticide, featuring a similar cyclopropane structure.
Hexamethylethane: Another structurally related compound, though it lacks the cyclopropane ring.
Uniqueness
Methyl 2,2,2’,3’-tetramethyl[1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its specific ester functional group and the arrangement of methyl groups on the cyclopropane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
61599-96-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 1-(2,3-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-7-8(2)9(7)12(10(13)14-5)6-11(12,3)4/h7-9H,6H2,1-5H3 |
InChI Key |
ZIOLUFNLIPAHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1C2(CC2(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)




![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)





